molecular formula C7H8BrClN2 B1280929 4-Bromobenzamidine hydrochloride CAS No. 55368-42-8

4-Bromobenzamidine hydrochloride

Cat. No. B1280929
CAS RN: 55368-42-8
M. Wt: 235.51 g/mol
InChI Key: IMTHEBSPHHMJOJ-UHFFFAOYSA-N
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Description

4-Bromobenzamidine hydrochloride is a chemical compound with the molecular formula C7H8BrClN2 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 2,4,6-tris(4-N-isopropylamidinophenyl)pyrimidine from 1,3-di(4-bromophenyl)propen-3-one and 4-bromobenzamidine is reported . Another synthesis method involves the one-pot condensation of benzoic acids and amines in the presence of a green reusable and highly efficient catalyst (diatomite earth@IL/ZrCl 4) under ultrasound irradiation .


Molecular Structure Analysis

The molecular structure of 4-Bromobenzamidine hydrochloride is represented by the formula C7H8BrClN2 . The compound has a molecular weight of 235.51 g/mol .


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving 4-Bromobenzamidine hydrochloride .


Physical And Chemical Properties Analysis

4-Bromobenzamidine hydrochloride is a solid at 20 degrees Celsius . It has a melting point of 265 °C and is soluble in methanol .

Scientific Research Applications

Analytical Method Development

4-Aminobenzamidine dihydrochloride (4-AD), a degradation product of diminazene aceturate with anti-glaucoma potential, has been studied for its quantification in pharmaceutical forms using High-Performance Liquid Chromatography (HPLC) with UV-Vis detection. This method is critical for monitoring 4-AD in ocular pharmaceuticals (Cesar et al., 2020).

Synthesis of Novel Antagonists

4-Bromobenzamidine hydrochloride has been utilized in the synthesis of novel non-peptide CCR5 antagonists, which could have implications in treating conditions like HIV/AIDS. These compounds were synthesized using multi-step reactions and were characterized by various spectroscopic methods (Bi, 2015).

Potential as Natural Antioxidants

Compounds structurally related to 4-bromobenzamidine hydrochloride, specifically nitrogen-containing bromophenols isolated from marine red algae, have shown potent scavenging activity against radicals. These compounds demonstrate potential applications as natural antioxidants in food or pharmaceutical industries (Li et al., 2012).

Application in Crystal Engineering

In crystal engineering, 4-bromobenzamidine hydrochloride has been used in cocrystal formation with dicarboxylic acids. This research provides insights into the modularity of synthons and the interaction types in crystal structures, which are essential for designing new materials (Tothadi et al., 2013).

Antimicrobial and Nematicidal Activities

Cyclopropane derivatives synthesized from compounds including 4-bromobenzamidine hydrochloride have shown significant antimicrobial and nematicidal activities. This suggests potential applications of these compounds in agricultural and pharmaceutical sectors (Banothu et al., 2015).

Safety And Hazards

4-Bromobenzamidine hydrochloride can cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a locked up place .

properties

IUPAC Name

4-bromobenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2.ClH/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,(H3,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMTHEBSPHHMJOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=N)N)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50970704
Record name 4-Bromobenzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50970704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromobenzamidine hydrochloride

CAS RN

55368-42-8
Record name 4-Bromobenzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50970704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromobenzene-1-carboximidamide hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Sodium methoxide (0.81 g, 15 mmol) was dissolved in methanol (150 mL) and 4-bromobenzonitrile (27.3 g, 150 mmol) was added and the mixture was stirred at 25° C. for 24 h. Solid ammonium chloride (8.1 g, 150 mmol) was added and the mixture was stirred for an additional 24 h. The mixture was filtered, the solid was washed with methanol and ether, and the filtrate was combined and concentrated. The white residue was collected and washed thoroughly with ether and dried under vacuum to give 4-bromobenzenecarboximidamide hydrochloride (16 g, 54%) as a white solid. HRMS: calcd for C7H7BrN2+H+, 198.98654; found (ESI, [M+H]+), 198.9868; Analytical HPLC: purity 98.4% at 246 nm, 3.4 min; 97.8% at 210-370 nm, 3.4 min; the Xterra® RP18 column, 3.5μ, 150×4.6 mm column, 1.2 mL/min, 85/15-5/95 (Ammon. Form. Buff. pH=3.5/ACN+MeOH) for 10 min, hold 4 min.
Quantity
0.81 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
27.3 g
Type
reactant
Reaction Step Two
Quantity
8.1 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

86 g (0.32) of 4-bromobenzimidate hydrogen chloride was added to 240 cm3 of ethanol saturated with gaseous ammonia and stirred at room temperature overnight. Approximately one-half of the volume of the ethanol was distilled off and the residual solution was recrystallized to yield 57 g (0.24 mol) of 4-bromobenzamidine hydrogen chloride.
Name
4-bromobenzimidate hydrogen chloride
Quantity
86 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
27
Citations
H Okumura, N Sakai, H Murakami, N Mizuno… - … Section F: Structural …, 2022 - scripts.iucr.org
… The compound solutions were dissolved in dimethyl sulfoxide (DMSO) and prepared at 500 mM, while 4-bromobenzamidine hydrochloride was prepared at 200 mM. 50 nl of each …
Number of citations: 6 scripts.iucr.org
A Panigrahi, J Dhineshkumar… - Advanced Synthesis & …, 2020 - Wiley Online Library
… Similarly, 4-bromobenzamidine hydrochloride derivative also reacted well with methylcyclopent-4-ene-1,3-dione derivatives furnishing the corresponding fused imidazole …
Number of citations: 7 onlinelibrary.wiley.com
Y Yuan, N Wu, Y Han, X Song, H Wang - Journal of Central South …, 2016 - Springer
… For the synthesis of new anion receptors (Scheme 4), we first tried the approach of 1,3-di-2-pyrrolyl-1,3propanedione and 4-bromobenzamidine hydrochloride. However, we barely got …
Number of citations: 1 link.springer.com
SD Pardeshi, PA Sathe, BV Pawar… - European Journal of …, 2018 - Wiley Online Library
… The reaction of phenylacetic acid 1a with 4-bromobenzamidine hydrochloride occurred smoothly to give corresponding product 3aq in 71 % yield in 8 h. …
RA Thompson, JS Francisco… - Physical Chemistry …, 2004 - pubs.rsc.org
… N-benzamidine, 4-methylbenzamidine and 4-bromobenzamidine hydrochloride hydrate were … In the case of 4-methylbenzamidine and 4-bromobenzamidine hydrochloride hydrate, …
Number of citations: 7 pubs.rsc.org
S Kelly, J Fünfschilling - … Crystals and Liquid Crystals Science and …, 1995 - Taylor & Francis
… (5.4 g, 20 mmol) and 4-bromobenzamidine hydrochloride (47 g, 20 mmol) were added to a solution of 5.4 M sodium methoxide (45 mmol) in methanol (40 cm3) at room temperature …
Number of citations: 5 www.tandfonline.com
GA Roshchupkina, NV Pervukhina… - European Journal of …, 2003 - Wiley Online Library
… Bromophenyl)-6-phenyl-1,3,5-triazin-2-yl]-2,2,5,5-tetramethyl-2,5-dihydro-imidazol-1-oxyl (3c): Imine 1a (0.5 g, 1.8 mmol) was added to a solution of 4-bromobenzamidine hydrochloride …
AR Tiwari, BM Bhanage - Organic & Biomolecular Chemistry, 2016 - pubs.rsc.org
… The amidines bearing –Me, –X and –NO 2 substituents such as 4-methylbenzamidine hydrochloride (2b), 4-bromobenzamidine hydrochloride (2c), 4-fluorobenzamidine hydrochloride (…
Number of citations: 24 pubs.rsc.org
K Negoro, Y Yonetoku, T Maruyama, S Yoshida… - Bioorganic & medicinal …, 2012 - Elsevier
… To a solution of 4-bromobenzamidine hydrochloride (6a, 12.7 g) in methanol (200 mL) was added sodium methoxide (2.9 g), and the mixture was stirred at room temperature for 10 min. …
Number of citations: 21 www.sciencedirect.com
Y YUAN, N WU, Y HAN, X SONG, H WANG - cnnmol.com
… For the synthesis of new anion receptors (Scheme 4), we first tried the approach of 1,3-di-2-pyrrolyl-1,3- propanedione and 4-bromobenzamidine hydrochloride. However, we barely got …
Number of citations: 2 www.cnnmol.com

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